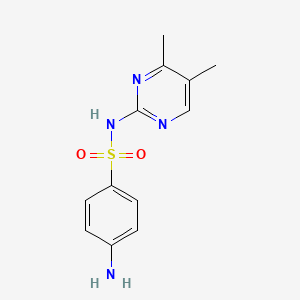
Piperazine, 1-((1-(4-ethoxyphenyl)-5-oxo-2-propyl-3-pyrrolidinyl)carbonyl)-, hydrochloride, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-1-(4-ethoxyphenyl)-4-(piperazine-1-carbonyl)-5-propylpyrrolidin-2-one hydrochloride is a synthetic compound with a complex molecular structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with specific molecular targets, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trans-1-(4-ethoxyphenyl)-4-(piperazine-1-carbonyl)-5-propylpyrrolidin-2-one hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrrolidin-2-one core, followed by the introduction of the ethoxyphenyl and piperazine-1-carbonyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Trans-1-(4-ethoxyphenyl)-4-(piperazine-1-carbonyl)-5-propylpyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Trans-1-(4-ethoxyphenyl)-4-(piperazine-1-carbonyl)-5-propylpyrrolidin-2-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it useful for studying cellular processes and developing new drugs.
Medicine: Its potential therapeutic properties are being explored for treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Trans-1-(4-ethoxyphenyl)-4-(piperazine-1-carbonyl)-5-propylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Trans-1-(4-methoxyphenyl)-4-(piperazine-1-carbonyl)-5-propylpyrrolidin-2-one hydrochloride
- Trans-1-(4-ethoxyphenyl)-4-(piperazine-1-carbonyl)-5-butylpyrrolidin-2-one hydrochloride
Uniqueness
Trans-1-(4-ethoxyphenyl)-4-(piperazine-1-carbonyl)-5-propylpyrrolidin-2-one hydrochloride is unique due to its specific combination of functional groups and molecular structure. This uniqueness allows it to interact with different molecular targets and exhibit distinct properties compared to similar compounds.
Propiedades
Número CAS |
38124-08-2 |
|---|---|
Fórmula molecular |
C20H30ClN3O3 |
Peso molecular |
395.9 g/mol |
Nombre IUPAC |
(4S,5R)-1-(4-ethoxyphenyl)-4-(piperazine-1-carbonyl)-5-propylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C20H29N3O3.ClH/c1-3-5-18-17(20(25)22-12-10-21-11-13-22)14-19(24)23(18)15-6-8-16(9-7-15)26-4-2;/h6-9,17-18,21H,3-5,10-14H2,1-2H3;1H/t17-,18+;/m0./s1 |
Clave InChI |
KWOYMTNDMWWXTD-CJRXIRLBSA-N |
SMILES isomérico |
CCC[C@@H]1[C@H](CC(=O)N1C2=CC=C(C=C2)OCC)C(=O)N3CCNCC3.Cl |
SMILES canónico |
CCCC1C(CC(=O)N1C2=CC=C(C=C2)OCC)C(=O)N3CCNCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


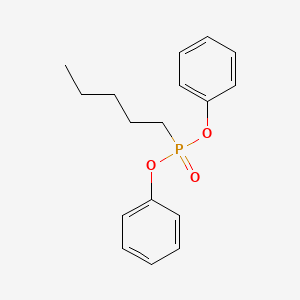
![2-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]benzoic acid](/img/structure/B12904824.png)
![2-[2-(Cyclohex-1-en-1-yl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one](/img/structure/B12904828.png)
![5,6-Dihydro-4H-furo[2,3-c]pyrrole Hydrochloride](/img/structure/B12904837.png)
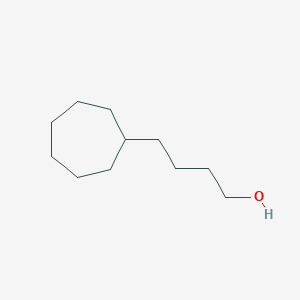
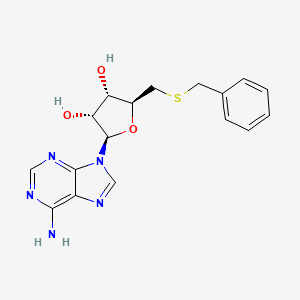
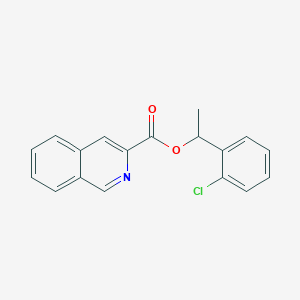
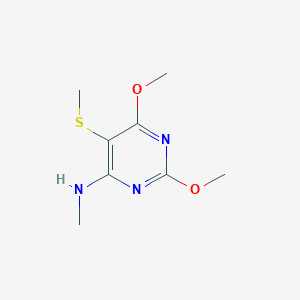
![3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12904853.png)
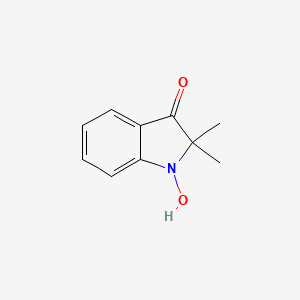
![8-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amine](/img/structure/B12904855.png)
![Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]-](/img/structure/B12904856.png)
![2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate](/img/structure/B12904858.png)
